molecular formula C9H4Br4O2 B14325288 2,3,4,5-Tetrabromophenyl prop-2-enoate CAS No. 106176-94-7

2,3,4,5-Tetrabromophenyl prop-2-enoate

Cat. No.: B14325288
CAS No.: 106176-94-7
M. Wt: 463.74 g/mol
InChI Key: XIXWNUPBPNAXHB-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrabromophenyl prop-2-enoate is a chemical compound known for its unique structure and properties It is an ester derivative of acrylic acid, featuring a phenyl ring substituted with four bromine atoms at positions 2, 3, 4, and 5, and a prop-2-enoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrabromophenyl prop-2-enoate typically involves the esterification of 2,3,4,5-tetrabromophenol with acrylic acid or its derivatives. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrabromophenyl prop-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,4,5-Tetrabromophenyl prop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrabromophenyl prop-2-enoate involves its interaction with various molecular targets. The bromine atoms on the phenyl ring can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The prop-2-enoate group can undergo addition reactions, altering the compound’s structure and properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,5-Tetrabromophenyl prop-2-enoate is unique due to the presence of bromine atoms, which impart distinct electronic and steric effects. These effects influence the compound’s reactivity, making it suitable for specific applications that other halogenated analogs may not be able to achieve .

Properties

CAS No.

106176-94-7

Molecular Formula

C9H4Br4O2

Molecular Weight

463.74 g/mol

IUPAC Name

(2,3,4,5-tetrabromophenyl) prop-2-enoate

InChI

InChI=1S/C9H4Br4O2/c1-2-6(14)15-5-3-4(10)7(11)9(13)8(5)12/h2-3H,1H2

InChI Key

XIXWNUPBPNAXHB-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OC1=CC(=C(C(=C1Br)Br)Br)Br

Origin of Product

United States

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